BenchChemオンラインストアへようこそ!

6,6-Difluoro-3-azabicyclo[3.1.0]hexane hydrochloride

PAR4 antagonist Antiplatelet Thrombosis

The gem-difluoro substitution at the 6-position of 6,6-Difluoro-3-azabicyclo[3.1.0]hexane hydrochloride (CAS 1215071-13-8) is a privileged scaffold for PAR4 antagonist development, validated by the clinical candidate BMS-986120. The HCl salt ensures solid-state stability and aqueous solubility, enabling consistent synthetic transformations. Non-fluorinated or alternative salt forms compromise metabolic stability and target binding. Sourced at ≥98% purity with batch-specific QC (NMR, HPLC, GC), this building block minimizes scale-up risk in antiplatelet drug discovery. Request a quote for multi-gram quantities.

Molecular Formula C5H8ClF2N
Molecular Weight 155.57 g/mol
CAS No. 1215071-13-8
Cat. No. B1419772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,6-Difluoro-3-azabicyclo[3.1.0]hexane hydrochloride
CAS1215071-13-8
Molecular FormulaC5H8ClF2N
Molecular Weight155.57 g/mol
Structural Identifiers
SMILESC1C2C(C2(F)F)CN1.Cl
InChIInChI=1S/C5H7F2N.ClH/c6-5(7)3-1-8-2-4(3)5;/h3-4,8H,1-2H2;1H
InChIKeyBVCCCDHBLPVHFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,6-Difluoro-3-azabicyclo[3.1.0]hexane Hydrochloride (CAS 1215071-13-8): Technical Baseline and Procurement Profile


6,6-Difluoro-3-azabicyclo[3.1.0]hexane hydrochloride (CAS 1215071-13-8) is a fluorinated bicyclic amine building block with molecular formula C5H8ClF2N and molecular weight 155.57 g/mol . The compound features a conformationally constrained 3-azabicyclo[3.1.0]hexane scaffold with a gem-difluoro substitution at the 6-position. This structural motif is a key intermediate in the synthesis of clinical-stage protease-activated receptor 4 (PAR4) antagonists including BMS-986120, a first-in-class oral antiplatelet agent that has completed Phase I clinical evaluation [1][2]. The hydrochloride salt form ensures solid-state stability and enhances aqueous solubility for downstream synthetic transformations.

Why 6,6-Difluoro-3-azabicyclo[3.1.0]hexane Hydrochloride Cannot Be Replaced by Non-Fluorinated or Alternative Salt Analogs


Generic substitution of this building block with non-fluorinated 3-azabicyclo[3.1.0]hexane or alternative salt forms is scientifically inadvisable due to three critical differentiation vectors. First, the gem-difluoro substitution at the 6-position confers distinct metabolic stability and lipophilicity modulation properties that are essential for the pharmacokinetic profile of downstream drug candidates [1]. The C-F bonds block oxidative metabolic sites on the cyclopropane ring, a feature documented across gem-difluorocyclopropane pharmacophores [2]. Second, the hydrochloride salt form provides specific handling advantages—enhanced aqueous solubility and improved solid-state stability at 2-8°C storage conditions—compared to the free base form (CAS 1215166-78-1, MW 119.11) [3]. Third, the specific stereoelectronic properties of the 6,6-difluoro substitution pattern (as opposed to 1-substituted or mono-fluorinated analogs) directly impact the binding conformation and potency of PAR4-targeting compounds, as evidenced by structure-activity relationship studies in the BMS-986120 optimization program [4].

Quantitative Differentiation Evidence for 6,6-Difluoro-3-azabicyclo[3.1.0]hexane Hydrochloride Versus Analogs


Clinical Candidate Enablement: BMS-986120 Potency and Selectivity Profile

The 6,6-difluoro-3-azabicyclo[3.1.0]hexane core is the essential bicyclic scaffold in BMS-986120, a first-in-class oral PAR4 antagonist that has completed Phase I clinical trials [1]. In human whole blood, BMS-986120 inhibits PAR4 agonist peptide (PAR4-AP)-induced platelet aggregation with an IC50 of 9.5 nM . This compares favorably to the backup clinical candidate BMS-986141 (which shares the same core scaffold) and substantially outperforms earlier-generation PAR4 antagonists that lacked the optimized 6,6-difluoro substitution pattern [2]. The gem-difluoro motif contributes to the conformational rigidity required for selective PAR4 binding while minimizing off-target activity against PAR1 [3].

PAR4 antagonist Antiplatelet Thrombosis

In Vivo Antithrombotic Efficacy with Differentiated Safety Window

In a cynomolgus monkey arterial thrombosis model, BMS-986120—whose core scaffold is 6,6-difluoro-3-azabicyclo[3.1.0]hexane—demonstrated potent antithrombotic activity with a markedly wider therapeutic window compared to the standard-of-care antiplatelet agent clopidogrel [1]. The compound exhibited low bleeding liability, a critical differentiation from existing therapies where increased antithrombotic efficacy is typically accompanied by elevated bleeding risk [2]. This favorable efficacy-to-safety ratio is attributed in part to the selective PAR4 antagonism mechanism, which is enabled by the optimized bicyclic scaffold geometry.

Antithrombotic Bleeding risk Therapeutic window

Human Pharmacokinetics: Dose-Proportional Exposure and Sustained Target Engagement

The clinical candidate BMS-986120, incorporating the 6,6-difluoro-3-azabicyclo[3.1.0]hexane core, demonstrated dose-proportional pharmacokinetics in Phase I human studies [1]. At single oral doses of 75 mg and 180 mg, BMS-986120 produced ≥80% inhibition of PAR4-AP-induced platelet aggregation sustained through at least 24 hours post-dose [2]. The compound achieved maximum plasma concentrations (Cmax) of 27.3 ng/mL at 3.0 mg and 1536 ng/mL at 180 mg, with half-lives ranging from 44.7 to 84.1 hours, and approximately 2-fold accumulation at steady state [3]. This sustained pharmacodynamic effect supports once-daily oral dosing potential, a feature that distinguishes PAR4 antagonists incorporating this scaffold from earlier-generation antiplatelet agents requiring more frequent administration.

Pharmacokinetics Oral bioavailability PAR4 inhibition

Synthetic Scalability: Validated 10-Gram Scale Preparation Route

A robust synthetic route for 6,6-difluoro-3-azabicyclo[3.1.0]hexane has been demonstrated at 10-gram scale using (chlorodifluoromethyl)trimethylsilane (TMSCF2Cl) as the difluorocarbene source [1]. This deoxygenative gem-difluoroolefination methodology proceeds via difluorocyclopropanation of electron-rich alkenes with good yields, providing a scalable pathway distinct from the more complex or lower-yielding syntheses required for other fluorinated azabicyclohexane analogs (e.g., 1-substituted or mono-fluorinated derivatives) [2]. The commercial availability of the hydrochloride salt (CAS 1215071-13-8) at 97-98% purity with batch-specific QC documentation (NMR, HPLC) further supports reproducible research use .

Synthesis Gem-difluorocyclopropanation Scale-up

Human Thrombus Reduction Under High Shear Stress Conditions

BMS-986120, containing the 6,6-difluoro-3-azabicyclo[3.1.0]hexane scaffold, selectively reduced human ex vivo thrombus formation under conditions of high shear stress, with no significant effect under low shear conditions [1]. Total thrombus area was reduced by 29.2% (95% CI: 18.3%-38.7%; P<0.001) at 2 hours post-dose and by 21.4% (95% CI: 9.3%-32.0%; P=0.002) at 24 hours. This reduction was driven specifically by decreased platelet-rich thrombus deposition: 34.8% (95% CI: 19.3%-47.3%; P<0.001) at 2 hours and 23.3% (95% CI: 5.1%-38.0%; P=0.016) at 24 hours [2]. In contrast, aspirin plus clopidogrel affected thrombus formation at both low and high shear, whereas BMS-986120's shear-selective inhibition may contribute to the observed lower bleeding risk [3].

Ex vivo thrombosis Shear-dependent inhibition Platelet-rich thrombus

Salt Form Differentiation: Hydrochloride vs Free Base Properties

The hydrochloride salt of 6,6-difluoro-3-azabicyclo[3.1.0]hexane (CAS 1215071-13-8, MW 155.57) offers distinct handling advantages over the free base form (CAS 1215166-78-1, MW 119.11) [1]. As documented for structurally analogous 3-azabicyclo[3.1.0]hexane hydrochloride salts, the hydrochloride form is typically more soluble in aqueous media compared to the free base, facilitating dissolution for aqueous reaction conditions and improving handling in medicinal chemistry workflows . The hydrochloride salt is stored at 2-8°C under desiccated conditions for optimal stability, whereas the free base lacks standardized commercial storage specifications . This salt form is the preferred commercial grade for downstream derivatization, including coupling reactions to generate PAR4-targeting compounds [2].

Salt selection Aqueous solubility Solid-state stability

Optimal Research and Industrial Applications for 6,6-Difluoro-3-azabicyclo[3.1.0]hexane Hydrochloride Based on Evidence


PAR4 Antagonist Medicinal Chemistry and Lead Optimization Programs

This scaffold is the validated core for PAR4 antagonist development, as demonstrated by the clinical candidate BMS-986120 [9]. Research groups pursuing novel PAR4-targeting antiplatelet agents can leverage this building block to access the same conformational and electronic features that enabled BMS-986120's nanomolar potency (IC50 = 9.5 nM in human blood) and shear-selective thrombus inhibition . The scaffold's favorable human PK profile—dose-proportional exposure, half-life of 44.7-84.1 hours, and sustained 24-hour target engagement—reduces scaffold-related PK failure risk . Procurement of the hydrochloride salt (CAS 1215071-13-8) ensures access to the identical core substructure used in clinical-stage PAR4 programs.

GPCR-Targeted Drug Discovery Requiring Conformationally Constrained Bicyclic Amines

The 3-azabicyclo[3.1.0]hexane scaffold provides rigid conformational constraint that enhances binding selectivity for GPCR targets beyond PAR4 [9]. The gem-difluoro substitution at the 6-position further modulates lipophilicity and metabolic stability—blocking oxidative metabolism sites on the cyclopropane ring while maintaining the scaffold's conformational rigidity . This makes the compound suitable for fragment-based drug discovery, scaffold-hopping campaigns, and structure-activity relationship studies where fine-tuning of physicochemical properties (LogP, pKa) is required while preserving the core bicyclic geometry. The validated 10-gram scale synthetic route ensures that multi-gram quantities can be sourced for extensive SAR exploration .

Antithrombotic Pharmacology Studies Investigating Shear-Selective Mechanisms

Investigators studying the differential effects of antiplatelet agents under varying hemodynamic conditions should consider compounds built on this scaffold [9]. BMS-986120's demonstrated shear-selective inhibition—29.2% reduction in thrombus area at high shear with no significant effect at low shear—represents a pharmacologically distinct profile compared to aspirin/clopidogrel, which affect both low and high shear thrombus formation . This scaffold enables research into mechanism-based safety advantages, as the shear-selectivity may contribute to the observed lower bleeding risk in preclinical models and the absence of bleeding-related adverse events in Phase I human trials . The hydrochloride salt form facilitates preparation of dosing solutions for ex vivo and in vivo pharmacology studies.

Fluorinated Building Block Supply for Custom Synthesis and Derivative Libraries

The compound serves as a versatile fluorinated building block for generating derivative libraries with enhanced drug-like properties [9]. The secondary amine in the 3-position of the azabicyclo[3.1.0]hexane ring is amenable to diverse functionalization—alkylation, acylation, sulfonylation, and reductive amination—enabling parallel synthesis of structurally diverse analogs . The gem-difluoro motif is a recognized bioisostere that improves metabolic stability, cell permeability, and pharmacokinetic properties of drug molecules, making this scaffold valuable for hit-to-lead and lead optimization campaigns across multiple therapeutic areas . Commercial availability at 97-98% purity with batch-specific QC documentation (NMR, HPLC, GC) ensures reproducible library synthesis .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6,6-Difluoro-3-azabicyclo[3.1.0]hexane hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.